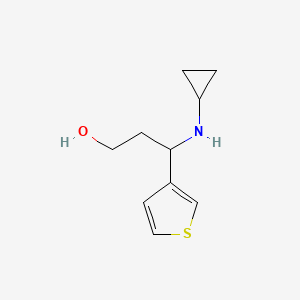
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring two hydroxymethyl groups and three hydroxyl groups, making it highly functional and reactive
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Protection and Deprotection: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Oxidation and Reduction: The protected sugar is subjected to oxidation to introduce the oxolane ring, followed by reduction to yield the desired diol.
Deprotection: The protecting groups are removed to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Participating in metabolic pathways, such as glycolysis or the pentose phosphate pathway, depending on its derivatives and modifications.
相似化合物的比较
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S,4S,5S)-2,5-bis(methoxymethyl)oxolane-3,4-diol: A derivative with methoxy groups instead of hydroxyl groups.
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI 键 |
MCHWWJLLPNDHGL-UNTFVMJOSA-N |
手性 SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)

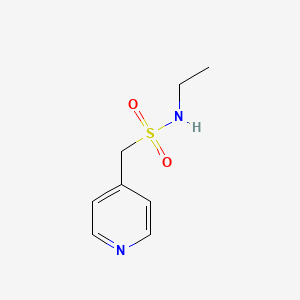
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)

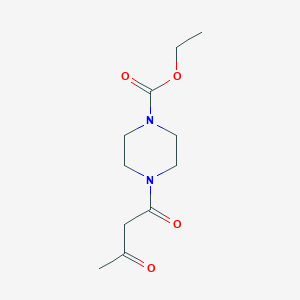

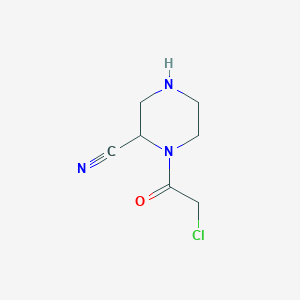
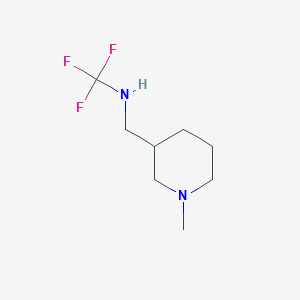
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
